![molecular formula C17H24N2O B349303 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol CAS No. 537702-02-6](/img/structure/B349303.png)
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol
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Overview
Description
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol, also known as JB-1, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. JB-1 is a benzimidazole derivative that has been synthesized through a multistep process.
Scientific Research Applications
Fungicidal Applications
Benzimidazole derivatives like “1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol” have been extensively used as fungicides. They are known for their effectiveness in controlling a variety of plant diseases caused by fungi. The benzimidazole ring structure is crucial for the fungicidal activity, providing systemic broad-spectrum capabilities .
Anticancer Research
The structural framework of benzimidazole is also explored for potential anticancer properties. Research has indicated that certain benzimidazole derivatives can interfere with the cell cycle of cancer cells, potentially leading to apoptosis or programmed cell death .
Antibacterial Properties
Benzimidazole compounds exhibit significant antibacterial activities. They can be used to prevent bacterial infections in both agricultural and clinical settings. The mechanism often involves the disruption of bacterial cell wall synthesis or protein synthesis .
Antiparasitic Effects
These compounds have shown promise in treating parasitic infections. For example, benzimidazole derivatives are used in antihelmintic drugs to combat worm infestations in humans and animals by inhibiting the parasites’ microtubule formation .
Pharmaceutical Synthesis
Benzimidazole and its derivatives are key intermediates in the synthesis of various pharmaceuticals. They serve as building blocks for creating a wide range of therapeutic agents, including those with gastroprotective and antihypertensive effects .
Material Science
In material science, benzimidazole derivatives are utilized for their unique chemical properties, such as thermal stability and electronic configuration, which make them suitable for creating advanced materials, including organic semiconductors and polymers .
Mechanism of Action
Target of Action
The primary target of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is currently unknown. Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to exhibit various types of biological activity, including analgesic, antibacterial, anticancer, antifungal, antihiv, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their ability to interact with various enzymes and protein receptors .
Pharmacokinetics
The molecular formula of this compound is c17h24n2o, with an average mass of 272385 Da , which may influence its pharmacokinetic properties.
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
1-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h5-6,9-10,13-14,20H,2-4,7-8,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQKWKYSYFTHKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCC3CCCCC3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol |
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